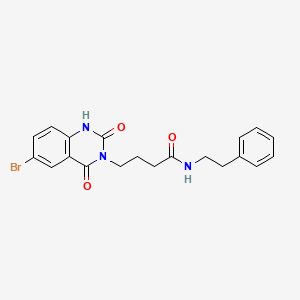
6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide is an organic compound that belongs to the quinazolinone family. This family is known for its diverse biological activities and applications. The structure of this compound includes a quinazolinone core, which is a fused bicyclic ring system containing nitrogen, making it a versatile scaffold in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide generally involves multi-step organic reactions. One common method begins with the formation of the quinazolinone core, followed by amide coupling with a phenethylhexanamide moiety.
Step 1: : Formation of the quinazolinone core: Starting from anthranilic acid, the compound undergoes cyclization with formamide under heating conditions to produce the quinazolinone core.
Step 2: : N-alkylation: The quinazolinone is then subjected to an N-alkylation reaction using bromohexane to introduce the hexanamide group.
Step 3:
Industrial Production Methods
Industrial production of this compound typically scales up the lab-based synthesis using reactors designed to handle the required reaction conditions and volumes. The process involves optimized reaction conditions to ensure high yield and purity, with continuous monitoring and quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized at different positions depending on the reaction conditions and reagents used.
Reduction: : Reduction reactions can modify the quinazolinone core or other functional groups attached to it.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other parts of the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Substitution reactions may involve reagents like halogens (Cl₂, Br₂), nucleophiles (amines, alcohols), and catalysts to facilitate the reaction.
Major Products Formed
The major products from these reactions depend on the specific reagents and conditions used. They can include oxidized derivatives, reduced forms, or substituted versions of the original compound.
Applications De Recherche Scientifique
6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: : Studied for its pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: : Applied in the development of pharmaceuticals and as a precursor in organic synthesis.
Mécanisme D'action
The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the observed pharmacological effects. The quinazolinone core is crucial for binding to these targets, with modifications enhancing specificity and potency.
Comparaison Avec Des Composés Similaires
Comparing 6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide with similar compounds highlights its unique features:
Similar Compounds: : Quinazoline, 4-anilinoquinazoline, 6-methylquinazoline.
Uniqueness: : The specific arrangement of the phenethylhexanamide group in this compound provides distinct biological activities and interaction profiles compared to other quinazolinone derivatives.
Propriétés
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-20(23-15-14-17-9-3-1-4-10-17)13-5-2-8-16-25-21(27)18-11-6-7-12-19(18)24-22(25)28/h1,3-4,6-7,9-12H,2,5,8,13-16H2,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZKTXXBLLFCIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2916916.png)
![4-methoxy-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2916919.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2916920.png)


![N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide](/img/structure/B2916927.png)


![N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide](/img/structure/B2916934.png)
![1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2916935.png)

![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2916937.png)

